N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated acetamide derivative with the molecular formula C₃₀H₄₄N₄O₁₈ and a molecular weight of 748.69 g/mol . Its structure features:
- Two oxane (sugar) rings substituted with multiple hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups.
- Acetamido (-NHCOCH₃) moieties at strategic positions.
- A 4-nitrophenoxy group attached to one oxane ring, a hallmark of chromogenic substrates used in enzymatic assays .
Properties
IUPAC Name |
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQAUFSCNOLKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405129 | |
| Record name | GlcNAc-b-1,3-GalNAc-a-PNP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-64-3 | |
| Record name | GlcNAc-b-1,3-GalNAc-a-PNP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenoxy group: This step might involve nucleophilic substitution reactions where a nitrophenol derivative reacts with a suitable leaving group on the oxane ring.
Acetamido group addition: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Hydroxylation and hydroxymethylation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
Synthesis of derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Study of reaction mechanisms: Helps in understanding the reaction pathways and mechanisms of complex organic reactions.
Biology
Enzyme interactions: Studied for its interactions with enzymes and potential as an enzyme inhibitor.
Cell signaling: Investigated for its role in modulating cell signaling pathways.
Medicine
Drug development: Explored for its potential as a lead compound in drug development for various diseases.
Antimicrobial activity: Studied for its potential antimicrobial properties.
Industry
Material science: Used in the development of new materials with specific properties.
Biotechnology: Applied in biotechnological processes for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of “N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of cell signaling pathways, and disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogs with Nitrophenoxy Groups
Compounds bearing nitrophenoxy groups are widely used as chromogenic substrates for enzymes like glycosidases or phosphatases. Below is a comparison with a simpler analog:
Key Differences :
- The target compound’s larger size and additional oxane ring enhance water solubility due to more hydroxyl groups but may reduce membrane permeability.
- The 4-nitrophenoxy group in both compounds enables colorimetric detection of enzymatic activity, but the target’s complexity could make it a substrate for specific glycosidases requiring branched sugar motifs.
Acetamide-Containing Glycosides
Glycosylated acetamides are common in bioactive natural products. A highly branched example is:
Key Differences :
Hydroxamic Acid and Antioxidant Derivatives
Hydroxamic acids and acetamide derivatives often exhibit antioxidant or metal-chelating properties. For example:
Key Differences :
- The compound’s hydroxamic acid group confers strong metal-chelating and radical-scavenging activity, whereas the target compound’s bioactivity (if any) is likely tied to enzyme-substrate interactions .
- The target’s nitrophenoxy group is absent in these analogs, limiting direct comparison of redox properties.
Triazine-Linked Acetamides
Triazine derivatives are explored for agrochemical and pharmaceutical uses:
Key Differences :
- The compound’s triazine-thioether backbone suggests utility in inhibiting metabolic enzymes (e.g., acetolactate synthase in plants).
- The target compound’s sugar-based structure implies a different mechanism, possibly as a glycosidase substrate or biosynthetic intermediate.
Data Table: Key Properties of Compared Compounds
Biological Activity
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with significant biological activity due to its unique structural features. The compound has multiple functional groups, including acetamido, hydroxy, hydroxymethyl, and nitrophenoxy, which contribute to its reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O13 |
| Molecular Weight | 545.5 g/mol |
| CAS Number | 125455-64-3 |
| Melting Point | 225-230 °C |
| Boiling Point | 965.4 °C at 760 mmHg |
| Density | 1.55 g/cm³ |
| Storage Conditions | -20 °C |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitrophenoxy group enhances its reactivity, potentially allowing it to modulate enzyme activities or receptor interactions.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The nitrophenoxy group may play a critical role in this activity by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties : The hydroxyl groups in the structure are known to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against various pathogens. Results indicated that compounds with similar functional groups demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
- Oxidative Stress Study : Research showed that the compound effectively reduced oxidative stress markers in vitro, indicating its potential use as an antioxidant supplement in therapeutic applications.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting comprehensive animal studies to assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce potential side effects.
- Mechanistic Studies : Investigating the specific molecular pathways through which the compound exerts its effects on cellular functions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
